(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid

Overview

Description

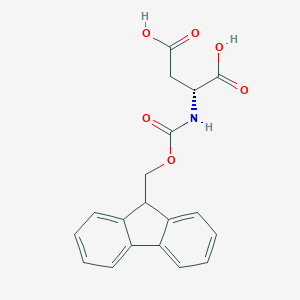

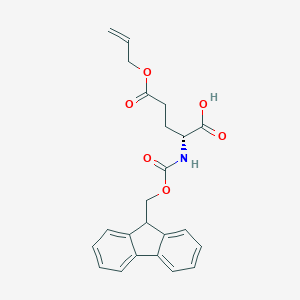

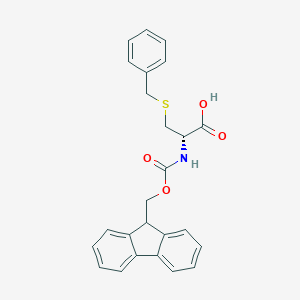

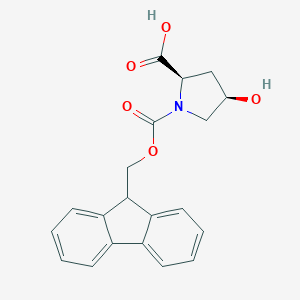

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C19H19NO4 . It is a derivative of valine, an amino acid. The compound is usually stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The synthesis pathway for similar compounds often involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with an ester.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 353.42 g/mol .

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-D-Abu-OH is commonly used in Solid Phase Peptide Synthesis (SPPS) , where it is incorporated into peptides via automated synthesizers. Its Fmoc group protects the amino group during the synthesis process, allowing for selective deprotection and coupling reactions .

Hydrogel Formation

The compound has been utilized in the formation of self-supporting hydrogels with potential biomedical applications. These hydrogels can be used for drug delivery systems, tissue engineering scaffolds, and wound healing materials .

Chemical Synthesis

In chemical synthesis, Fmoc-D-Abu-OH serves as a building block for various organic molecules. Its protected form allows for greater control over reaction conditions and product formation .

Chiral Resolution

The compound can be used in chiral resolution processes to separate enantiomers due to its optical activity. This is crucial in the pharmaceutical industry where the chirality of drugs can affect their efficacy and safety .

Proteomics Research

Fmoc-D-Abu-OH is used in proteomics research to study protein structure and function. It can be incorporated into peptides that mimic protein segments, aiding in the understanding of protein interactions .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new drug candidates. Its incorporation into drug molecules can influence their pharmacokinetic and pharmacodynamic properties .

Bioconjugation

Fmoc-D-Abu-OH can be used in bioconjugation techniques to attach biomolecules to various surfaces or carriers, which is useful in diagnostic assays and targeted drug delivery .

Enzyme Inhibition Studies

The compound may also play a role in enzyme inhibition studies by acting as an analog of natural substrates or as part of inhibitor molecules, providing insights into enzyme mechanisms .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIRYUNKLVPVRR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928889 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |

CAS RN |

135112-27-5 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

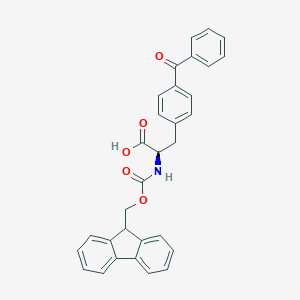

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)